molecular formula C19H20N4O2S B5293450 5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole

5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole

Cat. No. B5293450
M. Wt: 368.5 g/mol
InChI Key: GKVDODNLCVPXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole, commonly known as BTD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTD belongs to the benzothiadiazole family of compounds and has been found to have various applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of BTD is not fully understood. However, it has been suggested that BTD exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell division. BTD has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BTD has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body, such as TNF-alpha and IL-6. BTD has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTD in lab experiments is its high potency. BTD has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using BTD is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BTD. One area of research is the development of BTD-based drugs for the treatment of cancer and viral infections. Another area of research is the study of the mechanism of action of BTD, which could lead to the development of more effective treatments. Additionally, the use of BTD in combination with other drugs is an area of interest for future research.

Synthesis Methods

The synthesis of BTD involves the reaction of 3-methoxybenzoyl chloride with piperazine, followed by the reaction of the resulting product with 2-aminothiophenol. The final product is obtained by purification through recrystallization.

Scientific Research Applications

BTD has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. BTD has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis B virus.

properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-5-ylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-25-16-4-2-3-15(12-16)19(24)23-9-7-22(8-10-23)13-14-5-6-17-18(11-14)21-26-20-17/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVDODNLCVPXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(3-Methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole

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